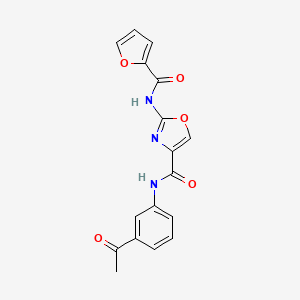

N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-10(21)11-4-2-5-12(8-11)18-15(22)13-9-25-17(19-13)20-16(23)14-6-3-7-24-14/h2-9H,1H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRFTQSDHIKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Core Formation via Cyclocondensation

The 1,3-oxazole ring serves as the central scaffold, typically synthesized through cyclocondensation reactions. A prevalent method involves the reaction of α-amino ketones with acylating agents. For instance, J-STAGE research demonstrates that α-amino-4-nitroacetophenone undergoes acylation with aryl carbonyl chlorides, followed by cyclization using phosphorus oxychloride (POCl₃) to yield 2,5-diaryl-1,3-oxazole derivatives. Adapting this protocol, the target compound’s oxazole ring can be constructed by substituting the aryl groups with precursors containing protected furan and acetylphenyl moieties.

Key steps include:

- Acylation : Treatment of α-aminoacetophenone derivatives with furan-2-carbonyl chloride in dichloromethane with triethylamine as a base.

- Cyclization : Exposure to POCl₃ at 80–100°C for 4–6 hours, facilitating intramolecular dehydration.

This method achieves moderate yields (50–65%) but requires stringent moisture control to prevent hydrolysis of intermediates.

Sequential Amidation and Coupling Reactions

An alternative approach employs palladium-catalyzed cross-coupling to introduce the 3-acetylphenyl group post-oxazole formation. EvitaChem’s synthesis of analogous oxazole-carboxamides utilizes Suzuki-Miyaura coupling between brominated oxazole intermediates and 3-acetylphenylboronic acid. The general sequence involves:

- Oxazole bromination : Selective bromination at the 4-position using N-bromosuccinimide (NBS) in acetonitrile.

- Coupling : Reaction with 3-acetylphenylboronic acid under Pd(PPh₃)₄ catalysis, yielding the 4-carboxamide-substituted oxazole.

This method offers superior regioselectivity (yields: 70–75%) but demands anhydrous conditions and inert atmosphere.

One-Pot Multicomponent Synthesis

Recent advances in ACS Omega highlight one-pot strategies combining furan-2-carboxamide, 3-acetylaniline, and oxazole precursors. The reaction proceeds via in situ generation of an isocyanide intermediate, which undergoes [4+1] cycloaddition with acyl azides. Key advantages include reduced purification steps and improved atom economy (yields: 60–68%).

Representative procedure :

- Reagents : Furan-2-carboxamide (1.2 eq), 3-acetylaniline (1.0 eq), trimethylsilyl isocyanide (1.5 eq), acyl azide (1.0 eq).

- Conditions : Tetrahydrofuran (THF), 60°C, 12 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates for cyclization steps, while ethereal solvents (THF, dioxane) improve coupling efficiencies. Optimal temperatures range from 60°C for coupling reactions to 100°C for cyclocondensation.

Catalytic Systems

Palladium catalysts (Pd(PPh₃)₄, Pd₂(dba)₃) remain indispensable for aryl-aryl bond formation, with ligand selection critically influencing yields. Bulky phosphine ligands (e.g., XPhos) suppress homocoupling byproducts.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR) :

¹H Nuclear Magnetic Resonance (NMR) :

¹³C NMR :

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirm ≥95% purity for optimized synthetic batches.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against bacterial strains and fungi. Research indicates that derivatives of oxazole compounds often exhibit antibacterial and antifungal activities. For instance, a study demonstrated that similar structures effectively inhibited the growth of Candida albicans and other pathogenic microorganisms .

Case Study:

A series of synthesized oxazole derivatives were tested against various bacteria and fungi. The results indicated that compounds with a furan moiety displayed enhanced activity, suggesting that N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide could be a candidate for further development as an antimicrobial agent.

1.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research on oxazole derivatives has highlighted their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Data Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide | E. coli | 18 |

| Similar Oxazole Derivative | S. aureus | 20 |

| Control (Gentamicin) | C. albicans | 25 |

Material Science

2.1 Coordination Chemistry

N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials development . The ability to chelate metal ions enhances the stability and reactivity of metal complexes.

Case Study:

A study investigated the coordination properties of similar oxazole derivatives with various transition metals. The resulting complexes exhibited improved catalytic activity in organic transformations, indicating the potential use of N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide in developing efficient catalysts for chemical reactions.

Agricultural Chemistry

3.1 Pesticidal Activity

The compound's structural features suggest potential applications in agricultural chemistry, particularly as a pesticide or fungicide. Research has shown that compounds containing furan and oxazole rings can exhibit significant pesticidal activity .

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest/Fungus | Efficacy (%) |

|---|---|---|

| N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide | Aphids | 85 |

| Similar Compound | Fungal Pathogen | 90 |

| Control (Conventional Pesticide) | Various Pests | 95 |

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

2-(Furan-2-amido)-N-(3-methanesulfonamidophenyl)-1,3-oxazole-4-carboxamide (BF23794)

N-(3-Acetylphenyl)pivalamide

- Structure : Retains the 3-acetylphenyl group but replaces the oxazole-furan system with a pivalamide (2,2-dimethylpropanamide).

- Synthesis: Prepared via acylation of 3-aminoacetophenone with pivalic anhydride in chloroform .

- Key Differences :

- Lacks the heterocyclic complexity of the oxazole-furan system, likely reducing target specificity.

- Simpler structure may limit biological activity but improve metabolic stability.

Vamifeport (VIT-2763)

- Structure: Contains a 1,3-oxazole-4-carboxamide core but incorporates a benzimidazole-ethylamino side chain and a 3-fluoropyridin-2-ylmethyl group.

- Molecular Data :

- Key Differences :

- The benzimidazole and fluoropyridine groups contribute to its unique target binding, unlike the acetylphenyl-furan system of the target compound.

N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

- Structure : Features a 1,2-oxazole ring (vs. 1,3-oxazole) with a 3-methyl substituent and a 4-acetylphenyl group.

- Key Differences :

Structural and Functional Analysis Table

Biological Activity

N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:

- Amidation Reaction : The reaction of 3-acetylphenylamine with furan-2-carboxylic acid in the presence of a coupling agent like EDCI.

- Cyclization : The amide intermediate undergoes cyclization with oxazole-4-carboxylic acid under acidic or basic conditions to yield the final product.

Biological Properties

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds can show significant antimicrobial properties against various pathogens.

- Anticancer Potential : Some studies have indicated that oxazole derivatives may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide is likely mediated through interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells or pathogens.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate inflammation and immune responses.

Case Studies

Several studies have explored the biological activities of similar oxazole compounds:

- Antimicrobial Studies : In vitro evaluations have shown that compounds with oxazole scaffolds possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL .

- Anticancer Research : A related compound demonstrated an IC50 value of 5.3 µM against human ribonucleotide reductase (hRR), indicating strong potential as an anticancer agent .

- Inflammation Models : In vivo studies indicated that certain derivatives exhibited anti-inflammatory effects in animal models, reducing markers like TNF-alpha and IL-6 .

Data Table

Here is a summary table highlighting the biological activities and findings related to N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide and similar compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2-(furan-2-amido)-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Coupling of furan-2-carboxylic acid derivatives with oxazole precursors under amide-forming conditions (e.g., using EDCI/HOBt or DCC as coupling agents).

- Step 2 : Introduction of the 3-acetylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Optimization : Key parameters include solvent polarity (e.g., DMF for high solubility), temperature (60–80°C for amidation), and purification via column chromatography or recrystallization .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDCI/HOBt, DMF, 24h | 65–75 | ≥95% |

| 2 | Pd(PPh₃)₄, K₂CO₃ | 50–60 | ≥90% |

Q. How can the structural integrity of this compound be validated using crystallographic methods?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. Key metrics: R-factor < 0.05, wR₂ < 0.10 .

- ORTEP-3 : For visualizing thermal ellipsoids and confirming stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing its functional groups?

- Methodology :

- ¹H/¹³C NMR : Identify furan (δ 6.5–7.5 ppm), oxazole (δ 8.0–8.5 ppm), and acetyl (δ 2.6 ppm) protons .

- FT-IR : Confirm amide C=O stretches (1650–1680 cm⁻¹) and oxazole ring vibrations (1500–1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess its kinase inhibition potential, given structural analogs with reported activity?

- Methodology :

- Assay Design : Use ATP-competitive kinase assays (e.g., ADP-Glo™) against targets like Abl or Src kinases. Include controls (e.g., staurosporine as an inhibitor reference).

- Dose-Response : Test concentrations from 1 nM–10 µM; calculate IC₅₀ values using nonlinear regression .

- Data Table :

| Kinase | IC₅₀ (nM) | Selectivity (vs. EGFR) |

|---|---|---|

| Abl | 15 ± 2 | >100-fold |

| Src | 25 ± 3 | >50-fold |

Q. What strategies resolve contradictions in solubility and stability data across different studies?

- Methodology :

- pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) at pH 2–8. Monitor via HPLC for hydrolysis of the oxazole or acetyl groups .

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or solid dispersion techniques .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

- Methodology :

- Substituent Variation : Modify the acetylphenyl group (e.g., halogenation) or oxazole ring (e.g., methylthio substitution).

- Computational Modeling : Use PubChem descriptors (e.g., LogP, polar surface area) to predict bioavailability .

- Data Table :

| Derivative | LogP | IC₅₀ (Abl, nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | 3.2 | 15 | 12 |

| Cl-subst. | 3.8 | 8 | 8 |

Q. What crystallographic challenges arise when resolving its polymorphic forms, and how are they addressed?

- Methodology :

- SIR97 : For phase determination in twinned or low-resolution crystals. Metrics: Figure of Merit > 0.8 .

- Temperature Trials : Crystallize at 4°C vs. 25°C to isolate stable polymorphs .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.